molecular formula C16H14F3N3O2S B1674482 Lansoprazole CAS No. 103577-45-3

Lansoprazole

Cat. No. B1674482
M. Wt: 369.4 g/mol
InChI Key: MJIHNNLFOKEZEW-UHFFFAOYSA-N
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Description

Lansoprazole is a proton pump inhibitor used to treat and prevent stomach and intestinal ulcers, erosive esophagitis, and other conditions involving excessive stomach acid such as Zollinger-Ellison syndrome .


Synthesis Analysis

The synthesis of Lansoprazole has been studied and improved upon. The USP method for Lansoprazole was considered for improvement due to several drawbacks in the current USP monograph for Lansoprazole .


Molecular Structure Analysis

Lansoprazole has a molecular formula of C16H14F3N3O2S, with an average mass of 369.362 Da and a monoisotopic mass of 369.075867 Da . The geometrical parameters of Lansoprazole obtained by DFT calculation are compared with single crystal XRD data .


Chemical Reactions Analysis

The chemical reactions of Lansoprazole have been studied using spectroscopic and quantum chemical methods. The spectroscopic fingerprints are studied by a variety of experiments (IR, Raman, UV, and NMR) .


Physical And Chemical Properties Analysis

Lansoprazole has a molecular weight of 369.36 and is soluble in DMSO at 74 mg/mL . The geometrical parameters of Lansoprazole obtained by DFT calculation are compared with single crystal XRD data .

Scientific Research Applications

Osteoporosis Research

Lansoprazole has been studied for its potential role in osteoporosis .

  • Summary of the application : Lansoprazole, a proton pump inhibitor (PPI), acts as a liver X receptor agonist, which plays a crucial role in the crosstalk of osteoblasts and osteoclasts in vitro and during bone turnover in vivo . It has been associated with a reduced risk of osteoporosis compared to other PPI therapies .
  • Methods of application : In a study, a murine model of chronic oral PPI administration was established to verify whether PPIs caused bone metabolic impairment .
  • Results : Patients receiving lansoprazole treatment had a reduced risk of osteoporosis as compared with those undergoing other PPI therapy .

Liver Fibrosis Research

Lansoprazole has been used in research related to liver fibrosis .

  • Summary of the application : Lansoprazole has been found to prevent the progression of liver fibrosis in non-alcoholic steatohepatitis model rats .
  • Methods of application : In a study, six-week-old rats were fed a normal chow or a choline-deficient amino acid-defined (CDAA) diet to establish a rat model of NASH. The groups fed a CDAA diet for 5 weeks were subcutaneously administered either a vehicle or a lansoprazole suspension for 4 weeks .
  • Results : Lansoprazole inhibited hepatic fibrogenesis, at least during the early stages, in CDAA diet-induced NASH model rats .

Duodenal Ulcers Research

Lansoprazole has been extensively studied for its role in the treatment of duodenal ulcers .

  • Summary of the application : Lansoprazole is widely used for the treatment of gastric and duodenal ulcers. It reduces the secretion of gastric acid in gastric parietal cells by the irreversible inhibition of H+/K±ATPase .
  • Methods of application : In a study, patients with duodenal ulcer were administered lansoprazole 30 mg or 60 mg .
  • Results : For patients with duodenal ulcer, lansoprazole 30 mg or 60 mg is associated with faster ulcer healing and better symptom relief than ranitidine 300 mg at bedtime .

Gastric Cancer Research

Lansoprazole has been studied for its potential role in gastric cancer .

  • Summary of the application : Proton pump inhibitors (PPIs) like Lansoprazole have been associated with an increased risk of gastric cancer . The risk increases with cumulative duration of use, cumulative omeprazole equivalents, and time since treatment initiation .
  • Methods of application : Population-based cohort studies have been conducted to determine the association between PPI use and gastric cancer .
  • Results : The use of PPIs is associated with a 45% increased risk of gastric cancer compared with the use of histamine-2 receptor antagonists .

Gastroesophageal Reflux Disease (GERD) Research

Lansoprazole has been extensively studied for its role in the treatment of GERD .

  • Summary of the application : Lansoprazole is widely used for the treatment of GERD. It reduces the secretion of gastric acid in gastric parietal cells by the irreversible inhibition of H+/K±ATPase .
  • Methods of application : In a study, patients with GERD were administered dexlansoprazole, a proton pump inhibitor (PPI) related to lansoprazole .
  • Results : Dexlansoprazole was found to be more effective than other PPIs in resolving heartburn and reflux symptoms in patients with GERD, with benefits during and after treatment, especially in those with moderate and severe symptoms .

Zollinger-Ellison Syndrome Research

Lansoprazole has been used in research related to Zollinger-Ellison syndrome .

  • Summary of the application : Lansoprazole has been found to be a safe and effective inhibitor of gastric acid hypersecretion in patients with Zollinger-Ellison syndrome .
  • Methods of application : In a study, patients with Zollinger-Ellison syndrome were administered lansoprazole to control acid hypersecretion .
  • Results : Most patients required lansoprazole once daily. During long-term follow-up, 25% of patients required upward dose adjustments and 25% of patients required twice daily lansoprazole .

Helicobacter Pylori Eradication Research

Lansoprazole has been studied for its role in the eradication of Helicobacter pylori .

  • Summary of the application : Lansoprazole, as a part of triple therapy regimens, has been found effective in eradicating H. pylori infection .
  • Methods of application : In a study, participants with H. pylori infection were administered either a combination of oral clarithromycin 500 mg, metronidazole 400 mg, and lansoprazole 30 mg, or oral placebo, twice daily for 1 week .
  • Results : The study found that the use of lansoprazole-based therapy resulted in successful eradication of H. pylori .

Barrett’s Esophagus Research

Lansoprazole has been used in research related to Barrett’s esophagus .

  • Summary of the application : Proton pump inhibitors (PPIs) like Lansoprazole have been associated with a decreased risk of high-grade dysplasia (HGD)/esophageal adenocarcinoma (EAC) in patients with Barrett’s Esophagus (BE) .
  • Methods of application : Population-based cohort studies have been conducted to determine the association between PPI use and gastric cancer .
  • Results : The use of PPIs is associated with a 45% increased risk of gastric cancer compared with the use of histamine-2 receptor antagonists .

Stress Ulcer Prophylaxis Research

Lansoprazole has been studied for its role in stress ulcer prophylaxis .

  • Summary of the application : Lansoprazole, as a proton pump inhibitor, is often prescribed for patients as a stress ulcer prophylaxis drug in the intensive care unit (ICU) .
  • Methods of application : In a study, ICU patients requiring invasive mechanical ventilation were randomized by site at 50 ICUs in 5 countries to a PPI strategy or a histamine-2 receptor blockers (H2RBs) strategy for stress ulcer prophylaxis .
  • Results : A strategy of use with PPIs vs H2RBs for stress ulcer prophylaxis among adults requiring mechanical ventilation did not result in a statistically significant difference for in-hospital mortality .

Safety And Hazards

Lansoprazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause a serious type of allergic reaction when used in patients with conditions treated with antibiotics .

properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023200
Record name Lansoprazole
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Molecular Weight

369.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Lansoprazole
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Solubility

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water.
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Mechanism of Action

As a PPI, lansoprazole is a prodrug and requires protonation via an acidic environment to become activated. Once protonated, lansoprazole is able to react with cysteine residues, specifically Cys813 and Cys321, on parietal H+,K+-ATPase resulting in stable disulfides. PPI's in general are able to provide prolonged inhibition of acid secretion due to their ability to bind covalently to their targets., Lansoprazole is a selective and irreversible proton pump inhibitor. In the acidic environment of the gastric parietal cell, lansoprazole is converted to active sulphenamide derivatives that bind to the sulfhydryl group of (H+, K+)-adenosine triphosphatase ((H+,K+)-ATPase), also known as the proton pump (H+,K+)-ATPase catalyzes the final step in the gastric acid secretion pathway. Lansoprazole's inhibition of (H+,K+)-ATPase results in inhibition of both centrally and peripherally mediated gastric acid secretion. The inhibitory effect is dose-related. Lansoprazole inhibits both basal and stimulated gastric acid secretion regardless of the stimulus.
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Product Name

Lansoprazole

Color/Form

White to brownish-white crystalline powder

CAS RN

103577-45-3, 138530-94-6
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Record name 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
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Melting Point

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C
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Synthesis routes and methods I

Procedure details

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole) (racemate) (3.98 g) was dissolved in the following mobile phase (330 ml) and acetonitrile (37 ml) and fractionated by HPLC (column: CHIRALCEL OD 20 mm dia.×250 mm, temperature: 30° C., mobile phase: hexane/2-propanol/ethanol=255/35/10, flowrate: 16 ml/min, detection wavelength: 285 nm, 1 shot: 20-25 mg). Fractions of optical isomers of shorter retention time were combined and concentrated; the individual lots were combined and dissolved in ethanol and filtered through a 0.45 μm filter; after hexane was added, the filtrate was again evaporated to dryness to yield R(+)-lansoprazole (1.6 g, optical purity >97.6% ee) as an amorphous substance.
[Compound]
Name
phase
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole (1.0 g, 2.83 mmol) was suspended in 8 ml of acetonitrile, followed by the addition of 3.5 ml of a 2N aqueous solution of sodium hydroxide. A solution (2 ml) of N-chlorosuccinimide (453 mg, 3.40 mmol) in N,N-dimethylformamide was added dropwise to the solution at −4° C. to 3° C. The reaction mixture was subsequently reacted at −3° C. to 0° C. for 1.5 hr. To the reaction mixture was added a 10% aqueous solution of sodium thiosulfate (2 ml) was added to the reaction mixture and the resulting mixture was stirred for 2 min, followed by the addition of water (20 ml) and acetic acid (0.4 ml) to adjust the solution to about pH 8.5. Ethyl acetate (20 ml) and sodium chloride (3 g) were added thereto to extract and the aqueous layer was further extracted with ethyl acetate (10 ml). The organic layers were combined, washed with a 15% aqueous solution of sodium chloride (10 ml) for three times, and the solvent was evaporated. Ethyl acetate (3 ml), hexane (7 ml) and toluene (2.5 ml) were added to the resulting oil, and then stirred at room temperature for 1 hr. The resulting crystals were collected by filtration, washed with a solvent mixture (3 ml) of 30% ethyl acetate and hexane for two times, and then dried under reduced pressure, to give the title compound (0.88 g, yield; 84.1%) as grayish white crystals. 1H-NMR (400 MHz, DMSO-d6); δ (ppm) 2.16(s, 3H), 4.74(d,J=13.7 Hz, 1H), 4.87(d,J=13.7 Hz, 1H), 4.88(d,J=8.8 Hz, 1H), 4.91(d,J=8.8 Hz, 1H), 7.08(d,J=5.9 Hz, 1H), 7.29(m, 2H), 7.56(m, 1H), 7.70(m, 1H), 8.27(d,J=5.9 Hz, 1H), 13.55(s, 1H).
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
reactant
Reaction Step Six
Quantity
8 mL
Type
solvent
Reaction Step Seven
Yield
84.1%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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